5,5-Dichloro-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5,5-Dichloro-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the chlorination of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
5,5-Dichloro-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5,5-Dibromo-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
5,5-Dichloro-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
56408-67-4 |
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Molecular Formula |
C5H4Cl2N2O3 |
Molecular Weight |
211.00 g/mol |
IUPAC Name |
5,5-dichloro-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C5H4Cl2N2O3/c1-9-3(11)5(6,7)2(10)8-4(9)12/h1H3,(H,8,10,12) |
InChI Key |
ZTRGREZNKBHOHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=O)NC1=O)(Cl)Cl |
Origin of Product |
United States |
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